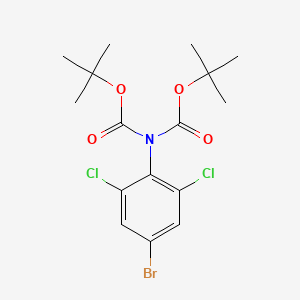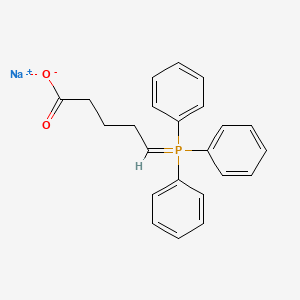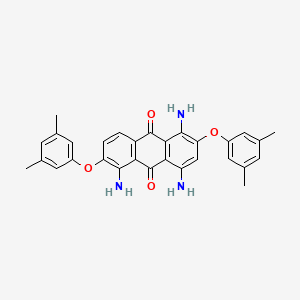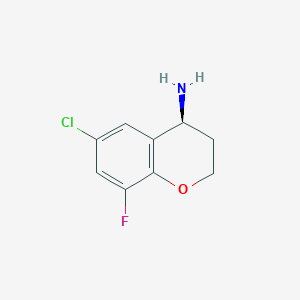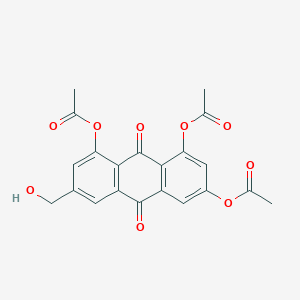
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxymethyl, dioxo, and triacetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Oxidation to Form Dioxo Groups:
Acetylation to Form Triacetate Groups: The final step involves acetylation, where acetic anhydride is used to introduce the triacetate groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The hydroxymethyl and triacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include various hydroxylated, acetylated, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: A simpler analog with similar dioxo groups but lacking the hydroxymethyl and triacetate groups.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of hydroxymethyl and triacetate groups.
6-Hydroxymethyl-9,10-anthraquinone: Similar structure but without the triacetate groups.
Uniqueness
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is unique due to the presence of multiple functional groups that provide diverse reactivity and potential applications. Its combination of hydroxymethyl, dioxo, and triacetate groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
195454-66-1 |
|---|---|
Formule moléculaire |
C21H16O9 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-7-(hydroxymethyl)-9,10-dioxoanthracen-2-yl] acetate |
InChI |
InChI=1S/C21H16O9/c1-9(23)28-13-6-15-19(17(7-13)30-11(3)25)21(27)18-14(20(15)26)4-12(8-22)5-16(18)29-10(2)24/h4-7,22H,8H2,1-3H3 |
Clé InChI |
SYQGRHRKPTYIAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)


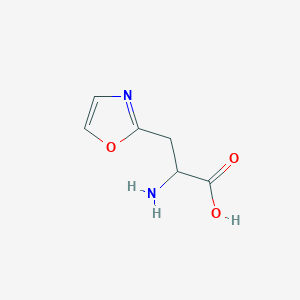
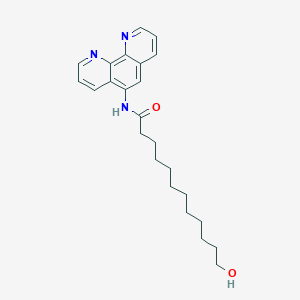
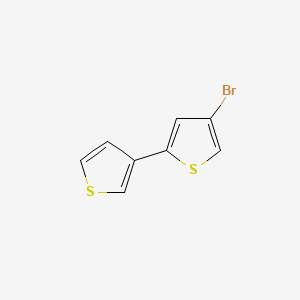
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
